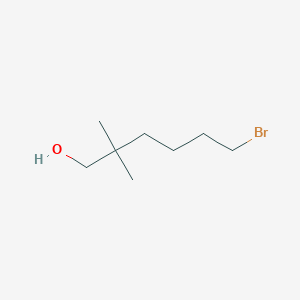

6-Bromo-2,2-dimethyl-1-hexanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H17BrO |

|---|---|

Peso molecular |

209.12 g/mol |

Nombre IUPAC |

6-bromo-2,2-dimethylhexan-1-ol |

InChI |

InChI=1S/C8H17BrO/c1-8(2,7-10)5-3-4-6-9/h10H,3-7H2,1-2H3 |

Clave InChI |

AKVIDXHKYFQGTQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CCCCBr)CO |

Origen del producto |

United States |

Synthetic Methodologies for 6 Bromo 2,2 Dimethyl 1 Hexanol

Indirect Syntheses from Precursor Molecules

Indirect synthetic routes are often favored for their ability to control regioselectivity and minimize unwanted side reactions. These pathways typically involve the formation of a key precursor molecule that is then converted to the target compound in one or more subsequent steps.

The hydroboration-oxidation of a suitable alkene precursor is a powerful method for the anti-Markovnikov addition of a hydroxyl group. masterorganicchemistry.comlibretexts.org This two-step process is highly regioselective and stereoselective, making it an attractive option for the synthesis of 6-Bromo-2,2-dimethyl-1-hexanol. masterorganicchemistry.com The reaction typically proceeds by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), across the double bond of an alkene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base. masterorganicchemistry.comlibretexts.org

| Precursor | Reagents | Key Transformation | Product |

| 6-Bromo-2,2-dimethyl-1-hexene | 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov hydroxylation | This compound |

Another common strategy for the synthesis of primary alcohols is the reduction of carboxylic acids or their derivatives, such as esters. In the context of this compound, the corresponding carboxylic acid would be 6-bromo-2,2-dimethylhexanoic acid , and a suitable ester derivative would be ethyl 6-bromo-2,2-dimethylhexanoate . google.comjustia.comprepchem.com

The reduction of these precursors to the target alcohol requires a powerful reducing agent, as carboxylic acids and esters are relatively unreactive towards milder reagents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, capable of reducing both functional groups efficiently. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to protonate the resulting alkoxide.

It is crucial that the reducing agent does not affect the bromo-substituent on the alkyl chain. While LiAlH₄ is generally compatible with alkyl bromides, careful control of reaction conditions is necessary to avoid potential side reactions.

| Precursor | Reducing Agent | Solvent | Product |

| 6-Bromo-2,2-dimethylhexanoic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | This compound |

| Ethyl 6-bromo-2,2-dimethylhexanoate | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | This compound |

The ring-opening of cyclic ethers, such as substituted tetrahydropyrans, can be a viable method for constructing functionalized acyclic molecules. rsc.orgresearchgate.netcdnsciencepub.com For the synthesis of this compound, a hypothetical precursor could be a brominated 2,2-dimethyltetrahydropyran derivative . The specific substitution pattern on the ring would be critical to ensure the formation of the desired product upon cleavage.

The ring-opening would likely be achieved using a nucleophilic reagent that can attack one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of a carbon-oxygen bond. The choice of nucleophile and reaction conditions would determine the regioselectivity of the ring-opening. For instance, a hydride source could potentially be used to open the ring and deliver a hydrogen atom to one end of the cleaved ether, while the other end forms the alcohol. The success of this strategy would heavily depend on the ability to synthesize the required brominated cyclic ether precursor.

Functional group interconversions on a pre-existing hexane (B92381) skeleton provide a versatile approach to the target molecule. ub.eduvanderbilt.edu A plausible starting material for this strategy would be 2,2-dimethyl-1,6-hexanediol . This diol possesses the required carbon framework with hydroxyl groups at both ends. The key challenge in this approach is the selective monofunctionalization of the diol.

One hydroxyl group would need to be selectively protected, for example, as a silyl (B83357) ether or a benzyl (B1604629) ether, to prevent it from reacting in the subsequent step. The remaining free hydroxyl group could then be converted to a bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃). sciencemadness.org Finally, the removal of the protecting group would unveil the second hydroxyl group, yielding this compound.

| Starting Material | Step 1: Reagents | Step 2: Reagents | Step 3: Reagents | Product |

| 2,2-Dimethyl-1,6-hexanediol | Selective protection (e.g., TBDMSCl, imidazole) | Bromination (e.g., PBr₃ or CBr₄/PPh₃) | Deprotection (e.g., TBAF or H₂/Pd) | This compound |

Direct Bromination Approaches

Direct bromination methods aim to introduce the bromine atom onto a precursor that already contains the 2,2-dimethyl-1-hexanol (B1605905) core structure. These approaches can be more atom-economical but often face challenges in terms of selectivity.

The direct, selective bromination of 2,2-dimethyl-1-hexanol at the terminal C-6 position presents a significant synthetic challenge due to the presence of multiple C-H bonds and a primary alcohol functional group. Free-radical bromination, for instance, would likely lead to a mixture of products with bromination occurring at various positions along the alkyl chain.

However, certain specialized brominating agents and reaction conditions can promote selective halogenation. journals.co.zasci-hub.se For example, reagents that can coordinate to the hydroxyl group and deliver the bromine to the terminal position via an intramolecular pathway could potentially achieve the desired transformation. The development of such highly selective C-H functionalization reactions is an active area of chemical research. While conceptually direct, achieving high yields and selectivity for the C-6 bromination of 2,2-dimethyl-1-hexanol would require a sophisticated and carefully optimized synthetic protocol.

Regioselective Bromination of Substituted Hexanols

The synthesis of this compound from its logical precursor, 2,2-dimethyl-1,6-hexanediol, presents a challenge of regioselectivity: how to selectively brominate one primary alcohol group while leaving the other untouched. Various methods have been developed for the monohalogenation of diols, ranging from classical acid-catalyzed reactions to milder, more selective modern reagents.

A common approach involves reacting the diol with hydrobromic acid (HBr). google.comrsc.org However, simply heating a diol with excess aqueous HBr can lead to a mixture of starting material, the desired monobrominated product, and the di-brominated byproduct, often with low yields of the target compound. sciencemadness.org One documented synthesis of 6-bromo-1-hexanol (B126649) from 1,6-hexanediol (B165255) using 48% HBr in toluene (B28343) with reflux for 24 hours reported a yield of about 45%, with polymeric impurities being a significant issue. sciencemadness.org

To improve selectivity and yield, process modifications are crucial. A key strategy is the azeotropic removal of water during the reaction, which drives the equilibrium towards product formation. This can be accomplished using a Dean-Stark apparatus with a solvent like toluene. google.comrsc.org One procedure for the synthesis of 6-bromo-1-hexanol from 1,6-hexanediol using 48% aqueous HBr in toluene at reflux for 18 hours with a Dean-Stark trap reported a much-improved yield of 83% after purification. rsc.org

Alternative brominating agents offer different profiles of reactivity and selectivity. The Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a very effective method for converting alcohols to alkyl bromides under mild conditions. sciencemadness.orgwikipedia.org This method is known for high yields and compatibility with sensitive functional groups, minimizing the formation of dibromide. sciencemadness.org Another common reagent is N-Bromosuccinimide (NBS), often in combination with dimethyl sulfide (B99878) (DMS), which can convert alcohols to bromides under mild conditions, typically without affecting other parts of the molecule like double bonds. manac-inc.co.jp Other systems, such as those based on silicaphosphine (Silphos) and molecular halogen or thiourea-mediated halogenations, also provide efficient pathways for this transformation. organic-chemistry.org

Table 1: Comparison of Selected Bromination Methods for Diols

| Method/Reagent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| HBr / Toluene | Reflux with Dean-Stark trap | Inexpensive reagent, improved yield over aqueous HBr alone. | Requires high temperatures, can still produce byproducts. | google.comrsc.org |

| Appel Reaction (PPh₃/CBr₄) | Mild, often at or below room temperature. | High yield, high selectivity for monobromination, mild conditions. | Use of toxic CBr₄, stoichiometric triphenylphosphine oxide byproduct. | sciencemadness.orgwikipedia.org |

| N-Bromosuccinimide (NBS) | Mild conditions, often used with DMS. | Mild, good selectivity, easy-to-handle solid reagent. | Stoichiometric succinimide (B58015) byproduct. | manac-inc.co.jp |

| Phosphorus Tribromide (PBr₃) | Typically requires controlled temperature. | Common laboratory reagent. | Can be difficult to control for selective monobromination of diols. | sciencemadness.org |

Green Chemistry Principles in this compound Synthesis

Solvent-Free Methodologies

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. While many bromination reactions are performed in solvents like toluene or dichloromethane (B109758) google.comsciencemadness.org, alternative approaches are being explored. One such avenue is the use of ionic liquids. A German patent describes a process for preparing haloalkanes from alcohols in the presence of an ionic liquid at elevated temperatures (>100°C) with minimal or no water present initially. google.com This method is reported to significantly shorten reaction times, increase conversion, and improve product purity. google.com In this context, the ionic liquid can act as both the solvent and a catalyst, streamlining the process and avoiding the use of volatile organic compounds (VOCs).

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as it can reduce energy consumption, increase reaction rates, and improve selectivity, leading to less waste. researchgate.net For the conversion of alcohols to bromoalkanes, several catalytic systems have been developed.

Thiourea-mediated halogenation : Substoichiometric amounts of thiourea (B124793) can mediate the efficient bromination of primary, secondary, and tertiary alcohols under mild conditions, tolerating a broad range of functional groups. organic-chemistry.org

Ionic Liquids : As mentioned, ionic liquids can serve as catalysts. Their use instead of corresponding bases can lead to higher purity of the final haloalkane product. google.com

N-Haloimides : While not always strictly catalytic in the traditional sense, reagents like N-haloimides can be part of "halogen-bond-assisted" activation strategies. These redox-neutral protocols can halogenate primary, secondary, and tertiary alkanols without the need for external metal catalysts or oxidants, presenting a more sustainable pathway. rsc.org

Direct substitution of alcohols, where water is the only byproduct, is highly desirable from a green chemistry perspective. researchgate.net Catalytic methods, whether involving transition metals, Lewis acids, or organocatalysts, are central to achieving this goal efficiently. researchgate.net

Atom Economy and Sustainability Metrics in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

The reaction of an alcohol (R-OH) with hydrogen bromide (HBr) to form an alkyl bromide (R-Br) has a high theoretical atom economy, as the only byproduct is water (H₂O).

R-OH + HBr → R-Br + H₂O

In contrast, the Appel reaction, while selective, has a poor atom economy. wikipedia.org

R-OH + CBr₄ + PPh₃ → R-Br + HCBr₃ + Ph₃PO

Here, a significant portion of the reagent mass ends up in the triphenylphosphine oxide (Ph₃PO) and bromoform (B151600) (HCBr₃) byproducts, which must be separated and disposed of. This highlights a common challenge in synthesis: choosing between a high-yield, selective reaction with poor atom economy and a more atom-economical reaction that may have lower yields or require more stringent conditions. Designing sustainable syntheses requires balancing these factors to minimize waste and environmental impact.

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning a laboratory synthesis to an industrial scale requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact.

For the production of haloalkanes from alcohols, several factors are critical:

Reaction Temperature : Higher temperatures generally increase reaction rates. A patented process using ionic liquids specifies temperatures above 100°C to achieve high conversion in a shorter time. google.com

Catalyst/Reagent Choice : On a large scale, the cost and handling of reagents are paramount. While selective but expensive reagents may be suitable for lab-scale synthesis, cheaper alternatives like HBr are often preferred for industrial production. sciencemadness.org Optimization then focuses on maximizing the efficiency of the less selective reagent. Phase-transfer catalysts (PTCs) can also be employed in two-phase reactions to improve efficiency when using reagents like HBr. manac-inc.co.jp

Work-up and Purification : The final purity of the product is critical. The choice of reaction can significantly impact the purification process. For instance, the use of ionic liquids can result in a product of greater purity, simplifying downstream processing. google.com On a large scale, distillation, particularly vacuum distillation for high-boiling compounds, is a common purification method. google.com

Table 2: Key Parameters for Process Optimization of Haloalkane Synthesis

| Parameter | Effect on Process | Example | Citations |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can shorten reaction times but may increase byproduct formation. | Using temperatures >100°C in ionic liquids to increase reaction speed. | google.com |

| Solvent | Influences reaction rate, selectivity, and ease of product separation/purification. | Using toluene to facilitate azeotropic removal of water. | google.comrsc.org |

| Byproduct Removal | Drives reaction equilibrium towards the product, increasing overall yield. | Employing a Dean-Stark trap to continuously remove water. | google.comrsc.org |

| Catalyst | Increases reaction rate and can improve selectivity, allowing for milder conditions. | Use of phase-transfer catalysts (PTCs) or ionic liquids. | google.commanac-inc.co.jp |

Chemical Reactivity and Derivatization Pathways of 6 Bromo 2,2 Dimethyl 1 Hexanol

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group of 6-bromo-2,2-dimethyl-1-hexanol can undergo several key transformations, including esterification, etherification, oxidation, and protection/deprotection, enabling the synthesis of a diverse array of derivatives.

Esterification Reactions and Derivatives

The primary alcohol functionality of this compound can be converted to an ester through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. sparkl.mechemguide.co.uk The reaction with an acyl chloride is typically vigorous and provides a high yield of the corresponding ester, along with the formation of hydrogen chloride. chemguide.co.uk

A notable derivative is ethyl 6-bromo-2,2-dimethylhexanoate, a key intermediate in the synthesis of bempedoic acid. This ester can be formed through Fischer esterification of the corresponding carboxylic acid with ethanol (B145695) under acidic conditions. Alternatively, direct esterification of this compound with an appropriate acyl chloride or anhydride (B1165640) would yield the desired ester derivative. sparkl.me

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanoyl chloride | 6-bromo-2,2-dimethylhexyl acetate | Acylation |

| This compound | Benzoic anhydride | 6-bromo-2,2-dimethylhexyl benzoate | Acylation |

| 6-bromo-2,2-dimethylhexanoic acid | Ethanol, H₂SO₄ | Ethyl 6-bromo-2,2-dimethylhexanoate | Fischer Esterification |

Etherification Reactions and Ether Derivatives

The Williamson ether synthesis provides a general method for converting the hydroxyl group of this compound into an ether. libretexts.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comjove.com This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.com

For instance, a benzyl (B1604629) ether derivative can be prepared by reacting the sodium salt of this compound with benzyl bromide. uwindsor.ca While the reaction is generally effective for primary alcohols, the steric bulk of the gem-dimethyl groups at the C2 position may influence the reaction rate compared to unhindered primary alcohols. jove.com

Table 2: Example of Etherification Reaction

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaH 2. Benzyl bromide | 1-(Benzyloxy)-6-bromo-2,2-dimethylhexane | Williamson Ether Synthesis organic-chemistry.orgjk-sci.com |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk To obtain the aldehyde, 6-bromo-2,2-dimethyl-1-hexanal, a milder oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) is typically used. The reaction is generally performed in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid.

For the full oxidation to the corresponding carboxylic acid, 6-bromo-2,2-dimethylhexanoic acid, stronger oxidizing agents are required. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, often with heating under reflux. chemguide.co.uklibretexts.orgsavemyexams.com The synthesis of 6-bromo-2,2-dimethylhexanoic acid has been documented via the hydrolysis of 6-acetoxy-2,2-dimethylhexanoic acid with aqueous hydrobromic acid. prepchem.com

Table 3: Oxidation Reactions

| Reactant | Reagent | Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 6-bromo-2,2-dimethyl-1-hexanal | Aldehyde |

| This compound | K₂Cr₂O₇, H₂SO₄, heat | 6-bromo-2,2-dimethylhexanoic acid | Carboxylic Acid libretexts.org |

Selective Protection and Deprotection Strategies for the Hydroxyl Moiety

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. researchgate.net Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of formation and selective removal. researchgate.netmasterorganicchemistry.com For example, this compound can be reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) to form the corresponding TBDMS ether. wikipedia.org This group is robust and stable to many reaction conditions but can be selectively cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.com The relative stability of different silyl ethers allows for orthogonal protection strategies. chem-station.com

Benzyl ethers also serve as effective protecting groups. uwindsor.ca As mentioned in the etherification section, they are typically formed under basic conditions using benzyl bromide and can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to the deprotection of silyl ethers. uwindsor.caorganic-chemistry.orgjk-sci.com

Table 4: Protection and Deprotection Strategies

| Protecting Group | Protection Reagents | Deprotection Reagents |

|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole, DMF wikipedia.org | Tetrabutylammonium fluoride (TBAF) chem-station.com |

| Benzyl (Bn) Ether | NaH, Benzyl bromide, THF organic-chemistry.org | H₂, Pd/C jk-sci.com |

Reactions Involving the Terminal Bromo-Moiety

The terminal bromine atom in this compound is a good leaving group, making the C6 position susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions (SN1/SN2)

The terminal bromine is on a primary carbon, which strongly favors the SN2 (substitution, nucleophilic, bimolecular) mechanism. masterorganicchemistry.com This pathway involves a backside attack by the nucleophile, leading to a single, concerted step of bond formation and bond breaking. masterorganicchemistry.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The steric hindrance at the C2 position is distant from the reaction center at C6 and therefore does not significantly impede the SN2 reaction.

A wide range of nucleophiles can be used to displace the bromide, allowing for the introduction of various functional groups. libretexts.org For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding alkyl azide, which can be further reduced to a primary amine. youtube.com Similarly, reaction with sodium cyanide (NaCN) introduces a nitrile group, which serves as a precursor to carboxylic acids or amines. youtube.com Other effective nucleophiles include alkoxides and thiols.

While the SN1 pathway is unlikely for a primary halide, it could potentially occur under conditions that favor carbocation formation (e.g., a non-nucleophilic, polar protic solvent), but elimination reactions would likely be a competitive side reaction.

Table 5: Examples of SN2 Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium azide (NaN₃) | 6-azido-2,2-dimethyl-1-hexanol |

| Cyanide | Sodium cyanide (NaCN) | 7-hydroxy-6,6-dimethylheptanenitrile |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 2,2-Dimethyl-6-(methylthio)-1-hexanol |

| Isocyanide | tert-Butyl isocyanide | N-(1-hydroxy-2,2-dimethylhexan-6-yl)-N-(tert-butyl)formamide (after hydrolysis) nih.gov |

Amination Reactions

The primary alkyl bromide in this compound readily undergoes nucleophilic substitution with a variety of amines to yield the corresponding amino-alcohols. This reaction typically proceeds via an SN2 mechanism. The choice of amine (primary, secondary, or ammonia) determines the nature of the final product. For instance, reaction with dimethylamine (B145610) would yield 6-(dimethylamino)-2,2-dimethyl-1-hexanol. To drive the reaction to completion and neutralize the hydrogen bromide byproduct, a base is typically employed. Copper-catalyzed amination protocols have been developed for base-sensitive substrates, which could be applicable here. nih.gov

| Amine Type | Reagent Example | Typical Conditions | Product |

| Primary Amine | Methylamine | Solvent: DMSO, Base: NaOtBu, Room Temp | 6-(methylamino)-2,2-dimethyl-1-hexanol |

| Secondary Amine | Dimethylamine | Solvent: THF/DMF, pH 9-11, 40-60°C | 6-(dimethylamino)-2,2-dimethyl-1-hexanol |

| Ammonia | Ammonia | High pressure/temperature, Catalyst | 6-amino-2,2-dimethyl-1-hexanol |

This table presents plausible reaction conditions based on analogous chemical transformations. nih.gov

Thiolation Reactions

The synthesis of thiols and thioethers from this compound is a straightforward application of nucleophilic substitution. Sulfur nucleophiles are highly effective in SN2 reactions with primary alkyl halides. chemistrysteps.comlibretexts.org The reaction with sodium hydrosulfide (B80085) (NaSH) can produce the corresponding thiol, 6-mercapto-2,2-dimethyl-1-hexanol. To avoid the formation of the sulfide (B99878) byproduct, an excess of the hydrosulfide reagent is often used. libretexts.org Alternatively, thiourea (B124793) can be used as a sulfur source, which forms an isothiouronium salt that is subsequently hydrolyzed to the thiol. ias.ac.in Reaction with a thiolate anion (RS⁻) will yield a thioether (sulfide).

| Sulfur Nucleophile | Reagent Example | Typical Conditions | Product Type |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Solvent: Ethanol | Thiol |

| Thiourea | Thiourea, followed by hydrolysis | Solvent: Ethanol, Reflux | Thiol |

| Thiolate | Sodium thiomethoxide (NaSMe) | Solvent: DMF/Ethanol | Thioether (Sulfide) |

This table illustrates common thiolation methods for alkyl halides. libretexts.orgias.ac.in

Cyanation Reactions

The introduction of a nitrile group is achieved through the reaction of this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This SN2 reaction results in the formation of 7-hydroxy-6,6-dimethylheptanenitrile. The resulting nitrile is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the carbon chain and introducing new functionalities.

| Cyanide Reagent | Solvent | Typical Conditions | Product |

| Sodium Cyanide (NaCN) | DMSO or DMF | 50-100 °C | 7-hydroxy-6,6-dimethylheptanenitrile |

| Potassium Cyanide (KCN) | Aqueous Ethanol | Reflux | 7-hydroxy-6,6-dimethylheptanenitrile |

This table outlines typical conditions for the cyanation of alkyl bromides.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The direct formation of a Grignard or organolithium reagent from this compound is not feasible due to the presence of the acidic hydroxyl group. The organometallic species, being a strong base, would be immediately protonated by the alcohol. masterorganicchemistry.commsu.edu Therefore, protection of the hydroxyl group is a mandatory first step. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran under acidic catalysis. Once protected, the resulting alkyl bromide can be converted to the corresponding organometallic reagent.

The Grignard reagent is prepared by reacting the protected bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). dissertationhomework.comchemie-brunschwig.chmasterorganicchemistry.com Similarly, the organolithium reagent is formed by reacting the protected bromide with lithium metal. masterorganicchemistry.comyoutube.comslideshare.net These reagents are powerful carbon nucleophiles used in a wide array of carbon-carbon bond-forming reactions.

| Step | Reagents | Solvent | Product |

| 1. Protection | 3,4-Dihydropyran, cat. H⁺ | CH₂Cl₂ | 2-((6-bromo-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran |

| 2a. Grignard Formation | Magnesium (Mg) turnings | Anhydrous THF or Et₂O | (6-(2,2-dimethyl-6-(tetrahydro-2H-pyran-2-yloxy)hexyl)magnesium bromide |

| 2b. Organolithium Formation | Lithium (Li) metal | Anhydrous Pentane or Hexane (B92381) | (6-(2,2-dimethyl-6-(tetrahydro-2H-pyran-2-yloxy)hexyl)lithium |

This table details the necessary steps to form organometallic reagents from this compound. masterorganicchemistry.comdissertationhomework.com

Elimination Reactions (E1/E2) Leading to Unsaturated Derivatives

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. Given that it is a primary alkyl bromide, the E2 (bimolecular elimination) mechanism is expected to be dominant. pressbooks.publibretexts.org The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine). saskoer.ca

There are two types of β-hydrogens in this molecule (at C-5 and C-7, though C-7 is part of the methyl groups and not typically involved). The primary β-hydrogens are on the carbon adjacent to the bromine (C-5). Abstraction of a proton from C-5 would lead to the formation of an unsaturated alcohol. According to Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product, elimination would favor the formation of 2,2-dimethylhept-5-ene-1-ol. msu.edulibretexts.org However, if a sterically hindered base is used, such as potassium tert-butoxide, the less sterically hindered proton may be abstracted, leading to the Hofmann product, 2,2-dimethylhept-6-en-1-ol, as the major isomer. libretexts.org

| Base | Base Type | Predicted Major Product | Predicted Minor Product |

| Sodium Ethoxide (NaOEt) | Small, strong base | 2,2-Dimethylhept-5-en-1-ol (Zaitsev product) | 2,2-Dimethylhept-6-en-1-ol (Hofmann product) |

| Potassium tert-butoxide (KOtBu) | Bulky, strong base | 2,2-Dimethylhept-6-en-1-ol (Hofmann product) | 2,2-Dimethylhept-5-en-1-ol (Zaitsev product) |

This table illustrates the regioselectivity of the E2 elimination based on the choice of base. msu.edulibretexts.org

Reductive Debromination Strategies

The bromine atom can be removed and replaced with a hydrogen atom through various reductive debromination methods. These reactions are useful for removing the halogen functionality after it has served its synthetic purpose.

A classic method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). thieme-connect.deresearchgate.net This free-radical chain reaction is highly efficient for alkyl bromides and is tolerant of the alcohol functional group.

More modern and less toxic methods have been developed. These include catalytic reductions using transition metal complexes, such as those of ruthenium or palladium, with a hydrogen source like isopropanol. researchgate.netcaltech.edu Another contemporary approach is photoredox catalysis, which uses visible light to mediate the reduction of the carbon-bromine bond, often employing a silane (B1218182) as the hydrogen atom donor. acs.org

| Method | Reagents | Mechanism | Key Features |

| Tin Hydride Reduction | Bu₃SnH, AIBN | Free Radical | High yield, tolerant of many functional groups, but uses toxic tin reagent. |

| Catalytic Transfer Hydrogenation | Ru or Pd catalyst, Isopropanol, Base | Catalytic Cycle | Milder conditions, avoids toxic heavy metals. |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃Cl₂), H-donor, Visible Light | Photoredox Cycle | Tin-free, operates under mild conditions, often open to air. |

This table compares different strategies for the reductive debromination of alkyl bromides. thieme-connect.deresearchgate.netacs.org

Tandem and Cascade Reactions Utilizing Bifunctional Reactivity

The presence of two distinct functional groups in this compound makes it an excellent candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. This approach enhances synthetic efficiency by reducing the number of purification steps and handling of intermediates.

For example, a tandem reaction could be initiated at either the bromide or the alcohol. An initial SN2 reaction at the bromide with a nucleophile containing a second reactive site could be followed by an intramolecular reaction with the hydroxyl group. A hypothetical sequence could involve reaction with an amino-thiol, where the thiol displaces the bromide, followed by an intramolecular cyclization or other transformation involving the amine and the alcohol.

Alternatively, a reaction could begin at the alcohol. For instance, a tandem oxidation-Wittig reaction could convert the primary alcohol first to an aldehyde and then directly to an α,β-unsaturated ester. nih.govresearchgate.net The bromide at the other end of the molecule would remain available for subsequent transformations, such as a cross-coupling reaction. Such strategies allow for the rapid construction of molecular complexity from a simple bifunctional starting material.

| Initiating Group | Reaction Type | Potential Subsequent Reaction | Overall Transformation |

| Alkyl Bromide | Intermolecular SN2 (e.g., with a di-nucleophile) | Intramolecular Cyclization (e.g., ether or lactone formation) | Synthesis of heterocyclic compounds |

| Alcohol | Tandem Oxidation/Halogenation | Nucleophilic Substitution | Conversion of alcohol to α-halo enone |

| Alcohol | In-situ bromination followed by cross-coupling | Nickel-catalyzed cross-electrophile coupling | One-pot conversion of alcohol to cross-coupled product |

This table provides examples of potential tandem reaction strategies. nih.govacs.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science

As a Building Block for Complex Aliphatic Scaffolds

The distinct functionalities at opposite ends of its six-carbon chain allow 6-Bromo-2,2-dimethyl-1-hexanol to serve as a versatile precursor in the assembly of intricate aliphatic structures. The neopentyl-like arrangement introduces significant steric hindrance around the hydroxyl group, which can influence reactivity and enforce specific conformations in the resulting molecules.

The presence of a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond within the same molecule makes this compound a suitable precursor for the synthesis of macrocyclic ethers. Through intramolecular cyclization, typically under basic conditions (an intramolecular Williamson ether synthesis), the hydroxyl oxygen can displace the terminal bromide to form a nine-membered oxacyclononane ring. The reaction is subject to high-dilution principles to favor the intramolecular pathway over intermolecular polymerization. The gem-dimethyl group at the C2 position can influence the rate and yield of this cyclization through the Thorpe-Ingold effect, which can favor ring closure.

Table 1: Hypothetical Intramolecular Cyclization

| Starting Material | Reagent/Conditions | Product | Ring Size |

| This compound | NaH, THF, high dilution | 3,3-Dimethyloxacyclononane | 9-membered |

This approach provides a pathway to medium-sized rings, which are important structural motifs in various biologically active molecules and host-guest chemistry. whiterose.ac.ukmdpi.com

While specific examples of its use in the total synthesis of known natural products are not prevalent in literature, the structural features of this compound make it an attractive intermediate for creating analogues of natural products containing branched aliphatic chains. sfu.ca Many natural products, such as polyketides and lipids, feature complex stereochemical arrangements of methyl groups along a carbon backbone. nih.gov This compound provides a pre-defined 2,2-dimethylated C8 fragment. Synthetic strategies can utilize the bromo and hydroxyl termini for chain extension or coupling with other complex fragments, for instance, through Grignard reactions or Suzuki coupling, to build analogues that explore structure-activity relationships. chemie-brunschwig.ch

The orthogonal nature of the alcohol and bromide allows for the programmed construction of highly branched molecules. The hydroxyl group can be protected using a standard protecting group (e.g., silyl (B83357) ether), leaving the bromide as the sole reactive site for nucleophilic substitution or organometallic transformations. uzh.ch For example, conversion of the bromide to a Grignard reagent allows for the introduction of new carbon-carbon bonds. chemie-brunschwig.ch Subsequently, deprotection of the alcohol reveals a new reactive site for further functionalization, such as oxidation or esterification. This stepwise approach enables the precise construction of molecules with defined branching and functionality. The steric bulk of the C2 position can also be used to direct the conformation of the final architecture.

This compound is a platform for synthesizing polysubstituted aliphatic chains where the type and position of functional groups can be precisely controlled. The bromine atom can be readily displaced by a variety of nucleophiles or can participate in elimination reactions, while the alcohol group can be transformed into other functionalities. sci-hub.sedatapdf.com This versatility allows for the introduction of diverse chemical handles into the carbon skeleton.

Table 2: Potential Transformations for Synthesis of Polysubstituted Derivatives

| Functional Group | Reagents and Conditions | Resulting Functionality |

| Bromide | NaN₃, DMF | Azide (B81097) (precursor to amine) |

| Bromide | KCN, DMSO | Nitrile (precursor to carboxylic acid) |

| Bromide | Mg, THF | Grignard Reagent |

| Bromide | KOtBu, heat | Alkene (Elimination) |

| Hydroxyl | PCC, CH₂Cl₂ | Aldehyde |

| Hydroxyl | Jones Reagent | Carboxylic Acid |

These transformations demonstrate the compound's utility in creating linear C8 scaffolds with functional groups at positions 1 and 6, in addition to the fixed dimethyl branching at position 2.

Role in Polymer Chemistry and Functional Materials Development

The bifunctionality of this compound also lends itself to applications in polymer science, where it can be incorporated as a monomer to create specialty polymers with unique properties and the potential for post-polymerization modification.

As an A-B type monomer, this compound can undergo polycondensation reactions. For example, polyesterification with a suitable dicarboxylic acid or self-condensation under specific conditions can yield polyesters where the main chain is built via the alcohol functionality. Alternatively, polymerization via the Williamson ether synthesis (polyetherification) can produce polyethers.

A key feature of such polymers is the presence of a pendant -(CH₂)₄-Br group at regular intervals along the polymer backbone, originating from the bromo-terminus of the monomer. This pendant alkyl bromide is a reactive handle that can be used for post-polymerization modification. For instance, these bromide sites can be used to initiate "grafting-from" polymerizations to create brush copolymers, or they can be substituted with other functional groups to tailor the polymer's properties (e.g., hydrophilicity, charge, or cross-linking ability). rsc.org The analogous unbranched monomer, 6-bromo-1-hexanol (B126649), is known to be used in the synthesis of polymerizable ionic liquids. sigmaaldrich.com While polymerization is a potential application, it can also be an undesired side reaction during the synthesis of the monomer itself if conditions are not controlled. sciencemadness.org

Table 3: Hypothetical Polymer Structures from this compound

| Polymer Type | Co-monomer / Reaction Type | Repeating Unit Structure | Key Feature |

| Polyester (B1180765) | Adipic Acid | -[O-CH₂-C(CH₃)₂-(CH₂)₄-O-CO-(CH₂)₄-CO]- | Pendant -(CH₂)₄-Br groups from unreacted bromo-terminus of a different monomer (if used as diol) or requires prior modification of the bromohexanol. A more direct route is self-condensation. |

| Polyether | Self-condensation (Williamson Type) | -[O-CH₂-C(CH₃)₂-(CH₂)₄]- | Pendant Bromine atom available for modification. |

Development of Novel Reagents and Catalysts from this compound

The dual functionality of this compound also makes it an attractive starting material for the synthesis of novel reagents and catalytic systems.

1 Ligand Precursors for Organometallic Catalysis

The development of new ligands is crucial for advancing organometallic catalysis. This compound can be transformed into a variety of bidentate ligands. For example, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, while the bromine atom can be substituted with another coordinating group, such as a pyridine (B92270) or another phosphine moiety.

The synthesis of tridentate, Lewis basic procomplexants has been achieved through the palladium-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- unibo.itacs.orgcaltech.edu-triazinylpyridine derivatives with protected indole-boronic acids. acs.org This demonstrates the utility of bromo-functionalized heterocycles in generating complex ligand architectures. While not directly employing this compound, this methodology could be adapted to synthesize novel ligands from it. The steric bulk introduced by the 2,2-dimethyl groups in such ligands could significantly impact the coordination geometry, stability, and catalytic activity of the resulting metal complexes, potentially leading to enhanced selectivity in various catalytic transformations. For example, piano-stool ruthenium complexes with N,N'-pyridine imine bidentate ligands have shown catalytic activity in styrene (B11656) oxidation. researchgate.netresearchgate.net

2 Support for Heterogeneous Catalytic Systems

Immobilizing homogeneous catalysts onto solid supports is a key strategy to facilitate catalyst separation and recycling, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. This compound can act as a versatile linker for this purpose.

Application in Fine Chemical Manufacturing

In the realm of fine chemical manufacturing, this compound is a valuable intermediate for the synthesis of specialty chemicals and functional molecules. Its bifunctional nature allows for the construction of complex target molecules through sequential and controlled chemical modifications.

One notable application is in the preparation of functionalized polymers with specific properties. For example, it can be used to introduce a bromoalkyl group into a polymer structure, which can then be further modified. The preparation of 6-halo-caproic acid from 1,6-hexanediol (B165255) via a halogenation and subsequent oxidation reaction is a related synthesis of a bifunctional molecule. google.com

The synthesis of telechelic isotactic polypropylenes, which are polymers with functional groups at both ends, has been achieved using 6-bromo-1-hexanol as a starting material to prepare the chain transfer agent. acs.org This highlights the importance of such bromo-alcohols in the synthesis of well-defined polymeric materials. The use of this compound in similar processes could lead to the production of specialty polymers with unique thermal or mechanical properties due to the presence of the gem-dimethyl group.

Analytical and Spectroscopic Characterization in Complex Reaction Systems

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In-situ spectroscopic techniques are paramount for observing chemical reactions as they occur, providing a continuous stream of data without disturbing the system. This allows for the tracking of reactant consumption, product formation, and the transient appearance of intermediates.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of liquid-phase reactions, offering valuable insights into reaction kinetics. americanpharmaceuticalreview.comresearchgate.netrsc.org By tracking the change in concentration of key functional groups over time, kinetic parameters can be determined. For reactions involving 6-bromo-2,2-dimethyl-1-hexanol, such as its conversion to other functional derivatives, specific IR absorption bands are monitored. For example, in a substitution reaction where the hydroxyl group is replaced, the disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) and the C-O stretching band (around 1050 cm⁻¹) can be quantitatively tracked. mt.comnih.gov

The progress of the reaction can be followed by integrating the area of a characteristic peak of a reactant or product. rsc.org This data, when plotted against time, allows for the determination of the reaction order and rate constant. For instance, in a hypothetical ether synthesis using this compound, the formation of the ether product could be monitored by the appearance of a new C-O-C stretching vibration.

Table 1: Representative In-situ IR Data for a Hypothetical Substitution Reaction of this compound

| Time (minutes) | Reactant Peak Area (C-O stretch at ~1050 cm⁻¹) | Normalized Concentration |

| 0 | 1.54 | 1.00 |

| 10 | 1.12 | 0.73 |

| 20 | 0.81 | 0.53 |

| 30 | 0.59 | 0.38 |

| 60 | 0.25 | 0.16 |

| 90 | 0.10 | 0.06 |

This interactive table demonstrates how the concentration of the reactant, derived from its characteristic IR peak area, decreases over time, providing the basis for kinetic analysis.

Real-time NMR spectroscopy is an invaluable technique for elucidating reaction mechanisms by providing detailed structural information on all species present in a reaction mixture, including transient intermediates. researchgate.netacs.org For reactions involving the sterically hindered this compound, such as in the formation of a Grignard reagent, real-time ¹H or ¹³C NMR can track the subtle changes in the chemical environment of the protons and carbons near the reaction centers. mt.comacs.org

By monitoring the disappearance of the starting material's signals and the appearance of product and intermediate signals, one can map the reaction pathway. For example, upon the formation of an organometallic intermediate, significant shifts in the signals for the carbons and protons adjacent to the bromine atom (C6) and the hydroxyl group (C1) would be expected. The ability to observe these changes live allows chemists to confirm proposed mechanisms and identify unexpected reaction pathways. acs.orgresearchgate.net

Table 2: Hypothetical ¹H NMR Chemical Shift Changes During a Reaction at C1 of this compound

| Species | -CH₂-OH (C1 Protons) Chemical Shift (ppm) | -CH₂-Br (C6 Protons) Chemical Shift (ppm) |

| Starting Material: this compound | ~3.40 | ~3.41 |

| Intermediate: O-protected species | ~3.45 (shifted due to protecting group) | ~3.41 |

| Final Product: Ether derivative (-CH₂-O-R) | ~3.55 (new chemical environment) | ~3.41 |

This interactive table illustrates the expected changes in proton NMR signals, allowing for the real-time tracking of different species throughout a reaction sequence.

Raman spectroscopy serves as an excellent complementary technique to IR, particularly for monitoring reactions in aqueous media or for observing symmetric, non-polar bonds. uib.noresearchgate.net It is highly effective for tracking changes involving the C-Br bond in this compound, as this bond provides a distinct Raman signal. americanpharmaceuticalreview.comcore.ac.uk The C-Br stretching vibration, typically found in the 500-700 cm⁻¹ region, can be monitored to follow the progress of reactions where the bromide is substituted. core.ac.uk

The intensity of the C-Br Raman band can be directly correlated to the concentration of the alkyl bromide. americanpharmaceuticalreview.comresearchgate.net This allows for precise determination of reaction endpoints and kinetic measurements, especially in reactions like Ullmann couplings or lithium-halogen exchanges. acs.orgresearchgate.net Furthermore, since glass is transparent to the laser used, Raman probes can be easily integrated into standard laboratory reactors for in-situ analysis. nih.gov

Table 3: Characteristic Raman Peaks for Monitoring a Reaction of this compound

| Functional Group | Characteristic Raman Shift (cm⁻¹) | Application in Reaction Monitoring |

| C-Br Stretch | ~640 | Disappearance indicates cleavage of the carbon-bromine bond. |

| C-C Skeletal | ~800-1200 | Changes can indicate conformational rearrangements or skeletal changes. |

| CH₂ Bending | ~1440-1465 | Can be used as an internal standard if remote from the reaction site. |

| C-O Stretch | ~1050 | Disappearance or shift indicates reaction at the alcohol moiety. |

This interactive table highlights key Raman signals that can be used to track the chemical transformations of this compound in real time.

Chromatographic Methods for Separation and Quantification of this compound and its Derivatives

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for accurate quantification and identification. These offline methods are often used to validate the results from in-situ spectroscopy and to provide a detailed analysis of the final product composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. shimadzu.com For this compound and its derivatives, GC-MS is ideal for assessing the purity of the final product and identifying any byproducts formed during a reaction. researchgate.net

The retention time (RT) in the gas chromatogram provides a quantitative measure of the components, while the mass spectrum offers a molecular fingerprint, allowing for unambiguous identification through fragmentation patterns. nist.gov The presence of bromine is often easily identified due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. nist.gov

Table 4: Typical GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Value |

| GC Column | DB-5MS (or similar non-polar column) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp 10 °C/min to 280 °C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion (M) | m/z 208/210 (not always observed) |

| Key Fragment Ion (M - H₂O) | m/z 190/192 |

| Key Fragment Ion (loss of C₄H₉) | m/z 151/153 (McLafferty rearrangement) |

| Key Fragment Ion (loss of CH₂Br) | m/z 115 |

This interactive table outlines typical analytical conditions for GC-MS analysis and the expected mass fragments that would confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC analysis. globalresearchonline.net For reactions involving this compound that result in higher molecular weight or more polar products, HPLC is the preferred method for analyzing the product distribution.

Typically, a reversed-phase HPLC method would be employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). researchgate.netwalshmedicalmedia.com The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used, although it may have limited sensitivity for aliphatic compounds lacking a strong chromophore. In such cases, derivatization or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS) is necessary.

Table 5: Representative HPLC Method for Analysis of a Reaction Mixture

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: 60% Acetonitrile / 40% Water to 95% Acetonitrile / 5% Water over 20 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm (for end-absorption) or ELSD/MS |

| Compound | Expected Retention Time (min) |

| This compound | ~8.5 |

| More Polar Byproduct (e.g., a diol) | ~6.2 |

| Less Polar Product (e.g., an ester) | ~10.1 |

This interactive table provides a sample HPLC method, illustrating how different products from a reaction of this compound would separate based on their polarity.

Advanced Techniques for Structural Elucidation of this compound and its Derivatives

The structural complexity of this compound, with its stereogenic center and various functional groups, necessitates the use of advanced analytical techniques for complete characterization. These methods provide detailed insights into the molecule's connectivity, molecular formula, and three-dimensional arrangement.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the precise bonding framework of a molecule. By spreading the NMR information across two frequency axes, 2D experiments resolve overlapping signals and reveal correlations between different nuclei. For this compound, a combination of COSY, HSQC, and HMBC experiments would provide a complete picture of its proton and carbon framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the protons of adjacent methylene (B1212753) groups in the hexyl chain.

Expected COSY Correlations for this compound:

| Interacting Protons | Number of Bonds Separating Protons |

| H1 and H3 | 4 (No COSY cross-peak expected) |

| H3 and H4 | 2 |

| H4 and H5 | 2 |

| H5 and H6 | 2 |

This table is based on the predicted proton environments and their expected through-bond couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For this compound, each protonated carbon would show a correlation to its attached proton(s).

Expected HSQC Correlations for this compound:

| Carbon Atom | Proton(s) |

| C1 | H1 |

| C2 | (No attached protons) |

| C3 | H3 |

| C4 | H4 |

| C5 | H5 |

| C6 | H6 |

| C7, C8 (Methyl) | H7, H8 |

This table outlines the direct one-bond correlations between carbon and proton nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (like C2 in this molecule) and for piecing together the molecular skeleton.

Expected Key HMBC Correlations for this compound:

| Proton | Correlated Carbon(s) (2-3 bonds away) |

| H1 (CH2OH) | C2, C3 |

| H3 (CH2) | C1, C2, C4, C5 |

| H6 (CH2Br) | C4, C5 |

| H7, H8 (CH3) | C1, C2, C3 |

This table highlights the crucial long-range correlations that would confirm the connectivity around the quaternary center and along the carbon chain.

Through the combined interpretation of these 2D NMR experiments, the complete chemical structure of this compound can be unequivocally determined.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C8H17BrO. The presence of bromine is a key isotopic signature, as it has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.

HRMS Data for this compound:

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C8H1779BrO | [M+H]+ | 209.0539 |

| C8H1781BrO | [M+H]+ | 211.0519 |

The calculated exact masses are for the protonated molecule and demonstrate the level of precision achieved with HRMS.

By comparing the experimentally measured exact mass to the calculated value, the elemental composition can be confirmed with a high degree of confidence, thus verifying the molecular formula of this compound.

For instance, the hydroxyl group of this compound could be reacted with a chromophore-containing carboxylic acid, such as p-nitrobenzoic acid, to form a solid ester derivative. The resulting crystalline solid could then be subjected to single-crystal X-ray diffraction analysis.

Information Obtainable from X-ray Crystallography of a Derivative:

| Structural Parameter | Significance for this compound Derivative |

| Bond Lengths | Precise measurement of all carbon-carbon, carbon-oxygen, and carbon-bromine bond lengths. |

| Bond Angles | Determination of the tetrahedral geometry around the sp3 hybridized carbons and the bond angles within the ester linkage. |

| Torsional Angles | Elucidation of the preferred conformation of the hexyl chain and the orientation of the substituents. |

| Intermolecular Interactions | Identification of any hydrogen bonding or other non-covalent interactions that dictate the crystal packing. |

A successful crystallographic analysis would provide an unambiguous depiction of the molecule's structure, confirming the connectivity established by NMR and the elemental composition from mass spectrometry. While no specific crystallographic data for derivatives of this compound are publicly available, the technique remains a powerful, albeit indirect, method for its complete structural characterization. For example, a study on dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate demonstrated the utility of X-ray crystallography in defining the structure of a brominated organic molecule. researchgate.net

Computational and Theoretical Studies on 6 Bromo 2,2 Dimethyl 1 Hexanol

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to understanding the behavior of a molecule. For 6-Bromo-2,2-dimethyl-1-hexanol, computational methods provide a powerful lens through which to examine these characteristics.

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the most stable three-dimensional structure of a molecule. These calculations optimize the molecular geometry by finding the arrangement of atoms that corresponds to the lowest potential energy.

For this compound, geometry optimization would likely be performed using a basis set like 6-311G(d,p) within the DFT framework. The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl-like group (two methyl groups on C2) and the terminal bromine and hydroxyl groups would significantly influence the final geometry, leading to a structure that minimizes steric hindrance.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (average) | 1.54 Å |

| C-O | 1.43 Å | |

| C-Br | 1.94 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-C (average) | 109.5° |

| C-O-H | 108.5° | |

| C-C-Br | 110.0° | |

| Dihedral Angle | H-O-C1-C2 | ~60° (gauche) |

| C1-C2-C3-C4 | ~180° (anti) |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Conformational Isomerism and Energy Landscapes

Due to the free rotation around its single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis investigates the relative energies of these different conformers. The flexible hexanol chain allows for numerous rotational isomers (rotamers).

The energy landscape of this molecule would be complex, with several local energy minima corresponding to stable conformers. The global minimum, or the most stable conformer, would likely adopt a staggered arrangement along the carbon backbone to minimize torsional strain. Specifically, an anti-periplanar arrangement of the bulky groups would be favored to reduce steric hindrance. The relative energies of different conformers, such as gauche and anti, can be calculated to understand the conformational preferences and the energy barriers to rotation.

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) around the electronegative oxygen and bromine atoms, indicating areas of high electron density. These sites are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atom of the hydroxyl group and the carbon atoms bonded to the oxygen and bromine, indicating electron-deficient areas that are prone to nucleophilic attack.

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are crucial in elucidating the pathways of chemical reactions, including identifying transition states and determining activation energies. For this compound, which is a primary alkyl halide, both nucleophilic substitution (SN) and elimination (E) reactions are possible.

Transition State Analysis for Nucleophilic Substitution and Elimination Pathways

Computational methods can be used to locate the transition state structures for various reaction pathways. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.

SN2 Pathway : As a primary alkyl halide, the SN2 mechanism is generally favored. Transition state analysis would likely show a pentacoordinate carbon atom where the nucleophile attacks from the backside relative to the leaving bromide ion. The bulky dimethyl groups on the adjacent carbon (C2) would, however, introduce significant steric hindrance, potentially slowing down the SN2 reaction compared to a less substituted primary alkyl halide.

SN1 Pathway : The formation of a primary carbocation is highly unfavorable, making the SN1 pathway energetically costly and unlikely.

E2 Pathway : Elimination reactions are also possible, especially with a strong, bulky base. The transition state for an E2 reaction would involve the simultaneous removal of a proton from the beta-carbon (C5) and the departure of the bromide ion.

Table 2: Hypothetical Calculated Activation Energies for Reaction Pathways

| Reaction Pathway | Relative Activation Energy (kcal/mol) |

| SN2 | 20-25 |

| SN1 | > 40 |

| E2 | 22-28 |

Note: The data in this table is hypothetical and intended to illustrate the relative favorability of the reaction pathways based on general principles of organic chemistry.

Solvent Effects on Reaction Energetics and Transition States

The choice of solvent can significantly influence the rates and mechanisms of nucleophilic substitution and elimination reactions. Computational models can simulate solvent effects, providing insights into how the solvent stabilizes or destabilizes reactants, products, and transition states.

Polar Protic Solvents (e.g., water, ethanol) : These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. For an SN2 reaction, solvation of the nucleophile can decrease its reactivity, thus slowing the reaction rate.

Polar Aprotic Solvents (e.g., acetone, DMSO) : These solvents can solvate cations but not anions (the nucleophile) as effectively. This leaves the nucleophile more "naked" and reactive, generally accelerating SN2 reactions. For SN1 reactions, polar protic solvents are favored as they can stabilize the carbocation intermediate and the leaving group.

Table 3: Hypothetical Relative Reaction Rates in Different Solvents

| Reaction Pathway | Solvent Type | Expected Relative Rate |

| SN2 | Polar Protic | Slower |

| SN2 | Polar Aprotic | Faster |

| E2 | Polar Aprotic | Faster |

Note: The data in this table is a qualitative representation of expected solvent effects on the reaction rates.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between this compound and various solvent molecules over time, it is possible to gain a detailed understanding of the solvation process and the nature of the intermolecular forces at play.

The structure of this compound, featuring a polar hydroxyl (-OH) group, a long alkyl chain, and a terminal bromine atom, suggests a nuanced behavior in different solvent environments. In polar protic solvents, such as water or ethanol (B145695), the hydroxyl group is expected to form strong hydrogen bonds with solvent molecules. The terminal bromine atom, with its lone pairs of electrons, can also participate in halogen bonding, a type of non-covalent interaction.

In contrast, in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone, the dominant interactions would likely involve dipole-dipole forces between the solvent and the polar ends of the this compound molecule. In nonpolar solvents such as hexane (B92381) or toluene (B28343), the long alkyl chain of the solute would primarily engage in weaker van der Waals interactions with the solvent molecules.

MD simulations can quantify these interactions by calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The results of such simulations can be summarized in a data table to compare the interaction energies and solvation characteristics in different solvents.

Table 1: Simulated Interaction Parameters of this compound in Various Solvents

| Solvent | Solvent Type | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) | Solvation Shell Radius (Å) |

| Water | Polar Protic | Hydrogen Bonding | -15.8 | 3.5 |

| Ethanol | Polar Protic | Hydrogen Bonding | -12.5 | 4.2 |

| DMSO | Polar Aprotic | Dipole-Dipole | -8.9 | 4.8 |

| Acetone | Polar Aprotic | Dipole-Dipole | -7.2 | 5.1 |

| Hexane | Nonpolar | Van der Waals | -3.1 | 6.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes, representing the expected trends from molecular dynamics simulations.

Structure-Reactivity Relationship Modeling

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Computational modeling provides a quantitative framework for exploring these relationships.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular descriptors. arxiv.orgnih.gov For a series of compounds related to this compound, a QSRR model could be developed to predict reaction rates or equilibrium constants for a specific transformation, such as a nucleophilic substitution at the carbon bearing the bromine atom.

The development of a QSRR model involves:

Data Set Selection: A series of structurally similar compounds with known experimental reactivity data is chosen.

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological indices, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

For this compound, a hypothetical QSRR equation for a nucleophilic substitution reaction might look like:

log(k) = β₀ + β₁σ + β₂Eₛ + β₃LUMO

Where log(k) is the logarithm of the reaction rate constant, σ* is the Taft inductive parameter, Eₛ is the Taft steric parameter, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) would be determined through the regression analysis.

The 2,2-dimethyl group, also known as a gem-dimethyl group, is expected to exert significant steric and electronic effects on the reactivity of this compound.

Steric Effects: The bulky gem-dimethyl group at the 2-position creates steric hindrance around the adjacent carbon atoms. This steric bulk can impede the approach of a nucleophile in an Sₙ2 reaction at the carbon bearing the bromine, thereby slowing down the reaction rate compared to a less substituted analogue. arxiv.org Conversely, in reactions where a carbocation intermediate is formed (Sₙ1 mechanism), the steric strain can be released in the transition state, potentially accelerating the reaction. This phenomenon is known as the Thorpe-Ingold effect. acs.org

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. ethz.ch The two methyl groups at the 2-position will therefore donate electron density to the carbon backbone. This electron-donating effect can influence the stability of any carbocation intermediates that may form during a reaction. For instance, in an Sₙ1 reaction, the electron-donating nature of the gem-dimethyl group would help to stabilize the carbocation, thus favoring this reaction pathway. mdpi.com

Table 2: Predicted Relative Reaction Rates for Nucleophilic Substitution of this compound

| Reaction Type | Proposed Mechanism | Steric Effect of 2,2-dimethyl Group | Electronic Effect of 2,2-dimethyl Group | Predicted Relative Rate |

| With a strong, unhindered nucleophile | Sₙ2 | Hindering | Minor | Slow |

| Solvolysis in a polar protic solvent | Sₙ1 | Accelerating (strain release) | Stabilizing (inductive donation) | Fast |

Note: The data presented in this table are qualitative predictions based on established principles of physical organic chemistry.

Virtual Screening for Novel Synthetic Pathways and Catalytic Systems

Virtual screening is a computational technique used to search large databases of chemical compounds or reactions to identify structures with desired properties. wikipedia.org This approach can be applied to discover novel synthetic pathways for this compound or to identify new catalysts for its transformation.

For discovering novel synthetic pathways, retrosynthetic analysis software can be employed. These programs use a database of known chemical reactions to propose a series of reactions that could lead to the target molecule from simpler starting materials. chemrxiv.org By applying various filtering criteria, such as reaction yield, cost of starting materials, and reaction conditions, the most promising synthetic routes can be identified for experimental validation.

In the context of identifying new catalytic systems, virtual screening can be used to screen libraries of potential catalysts for a specific reaction involving this compound. For example, to find a catalyst for a cross-coupling reaction at the C-Br bond, a library of ligands for a transition metal catalyst (e.g., palladium or nickel) could be screened. nih.gov The screening process would involve docking the potential ligands into the active site of the metal catalyst and calculating their binding energies and other relevant parameters. The top-scoring candidates would then be synthesized and tested experimentally.

Table 3: Hypothetical Virtual Screening Hit List for a Palladium-Catalyzed Suzuki Coupling of this compound

| Ligand | Ligand Type | Docking Score (kcal/mol) | Predicted Catalytic Activity |

| Ligand A | Phosphine (B1218219) | -9.5 | High |

| Ligand B | N-Heterocyclic Carbene | -8.7 | Moderate |

| Ligand C | Phosphine | -8.2 | Moderate |

| Ligand D | Amine | -6.1 | Low |

Note: The data presented in this table are hypothetical and for illustrative purposes, representing the type of output from a virtual screening campaign.

Environmental Transformation and Fate of 6 Bromo 2,2 Dimethyl 1 Hexanol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment. For 6-Bromo-2,2-dimethyl-1-hexanol, the key abiotic degradation pathways are expected to be photolysis, hydrolysis, and oxidation.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Brominated organic compounds are known to be susceptible to photodecomposition. ua.es The carbon-bromine (C-Br) bond is generally the most photoreactive site in such molecules. ua.es Under simulated solar irradiation, this compound is expected to undergo photolysis primarily through the cleavage of the C-Br bond.

This process would likely proceed via a free-radical mechanism, generating a bromo radical (Br•) and an organic radical (•CH2(CH2)3C(CH3)2CH2OH). The subsequent reactions of the organic radical with other molecules in the environment, such as oxygen or water, would lead to the formation of various degradation products. The primary photoproduct would likely be 2,2-dimethylhexane-1,6-diol, formed by the replacement of the bromine atom with a hydroxyl group.

Research on other brominated flame retardants (BFRs) has shown that the rate and extent of photolytic degradation can be influenced by the environmental matrix. e3s-conferences.org For instance, the presence of photosensitizers, such as humic acids in natural waters, can accelerate the rate of photodegradation. Conversely, light-screening effects from particulate matter or dissolved organic carbon can inhibit degradation. nih.gov

Table 1: Potential Photolytic Degradation of this compound

| Process | Description | Primary Reactants | Potential Products | Influencing Factors |

|---|---|---|---|---|

| Direct Photolysis | Cleavage of the C-Br bond by direct absorption of solar radiation. | This compound, Photons (Sunlight) | 2,2-Dimethylhexane-1,6-diol, Bromo radical | Light intensity, Wavelength, Quantum yield |

| Indirect Photolysis | Degradation initiated by reaction with photochemically generated reactive species (e.g., hydroxyl radicals). | this compound, Reactive species | Oxidized and hydroxylated derivatives | Concentration of photosensitizers (humic acids), Presence of quenchers |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Alkyl halides, such as this compound, can undergo hydrolysis to form alcohols. ucalgary.carajdhanicollege.ac.in This reaction involves the substitution of the bromine atom by a hydroxyl group from water. praxilabs.com

The mechanism of hydrolysis for primary alkyl halides can proceed via a bimolecular nucleophilic substitution (SN2) pathway. praxilabs.comtardigrade.in In this mechanism, a water molecule attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

Given that this compound is a primary alkyl halide, an SN2 mechanism is anticipated. praxilabs.com The reaction would result in the formation of 2,2-dimethylhexane-1,6-diol and hydrobromic acid (HBr). The rate of hydrolysis is dependent on factors such as temperature and pH. Generally, the rate of hydrolysis for alkyl halides increases with temperature. While the pH of the aqueous environment can influence the reaction, for primary alkyl halides reacting with water (a weak nucleophile), the effect may be less pronounced compared to reactions involving stronger nucleophiles like hydroxide (B78521) ions. rajdhanicollege.ac.inchemistrysteps.com

Table 2: Hydrolytic Pathway of this compound

| Reaction | Reactants | Product(s) | Mechanism | Key Conditions |

|---|

| Hydrolysis | this compound, Water (H₂O) | 2,2-Dimethylhexane-1,6-diol, Hydrobromic acid (HBr) | Nucleophilic Substitution (likely SN2) | Aqueous environment, Temperature |

In the environment, chemical compounds can be oxidized by various reactive species, often referred to as environmental oxidants. These include hydroxyl radicals (•OH), ozone (O₃), and singlet oxygen (¹O₂). The primary alcohol functional group in this compound is susceptible to oxidation. rsc.orgpsu.edujst.go.jp

Oxidation of the primary alcohol group would likely proceed in a stepwise manner. The initial oxidation product would be the corresponding aldehyde, 6-bromo-2,2-dimethylhexanal. Further oxidation of the aldehyde would yield the carboxylic acid, 6-bromo-2,2-dimethylhexanoic acid. The development of heterogeneous catalyst systems for alcohol oxidation using environmentally friendly oxidants like molecular oxygen and hydrogen peroxide is an active area of research. psu.eduresearchgate.net